molecular formula C20H24N2O B1212009 Ubisindine CAS No. 26070-78-0

Ubisindine

Cat. No.: B1212009
CAS No.: 26070-78-0
M. Wt: 308.4 g/mol
InChI Key: ZNYIBRGXWAWBAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ubisindine involves several steps. One common method includes the reaction of oxoisoindolium hexachloroantimonate with different nitriles to form 2-azoniaallene salts. These salts undergo cyclization upon heating, resulting in tetracyclic compounds . Another method involves the reaction of oxoisoindoloquinazolinium hexachloroantimonate with p-toluidine, followed by neutralization with sodium carbonate to yield the corresponding free base

Chemical Reactions Analysis

Ubisindine undergoes various chemical reactions, including:

Scientific Research Applications

Ubisindine has several scientific research applications:

Mechanism of Action

The mechanism of action of ubisindine involves its interaction with specific molecular targets in the body. As an antiarrhythmic agent, this compound likely affects ion channels in cardiac cells, stabilizing the cardiac rhythm. The exact molecular pathways and targets involved in its action are not fully understood .

Comparison with Similar Compounds

Ubisindine is unique among isoindolone derivatives due to its specific antiarrhythmic properties. Similar compounds include:

Each of these compounds has distinct biological activities, highlighting the versatility of isoindolone derivatives in medicinal chemistry.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYIBRGXWAWBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865267
Record name 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26070-78-0
Record name Ubisindine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBISINDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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